

# FUBP1: A Multifaceted Regulator of Cellular Processes and its Implications in Disease

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## Compound of Interest

Compound Name: FUBP1-IN-1

Cat. No.: B2719463

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a versatile DNA and RNA binding protein that plays a critical role in the regulation of gene expression.<sup>[1][2][3]</sup> It is a master regulator involved in diverse cellular processes including transcription, translation, and RNA splicing.<sup>[1]</sup> FUBP1's multifaceted nature is underscored by its dual functionality as both an oncoprotein and a tumor suppressor, depending on the cellular context.<sup>[1][2][4]</sup> This technical guide provides a comprehensive overview of the core functions of FUBP1, its associated signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

## Core Functions of FUBP1

FUBP1 exerts its influence on cellular function primarily through its ability to bind to single-stranded DNA and RNA, thereby modulating the expression of a wide array of target genes.

## Transcriptional Regulation

FUBP1 is a well-established transcriptional activator, most notably of the proto-oncogene MYC.<sup>[1][4]</sup> It binds to the Far Upstream Element (FUSE) in the MYC promoter, a process that is critical for the fine-tuned regulation of MYC expression.<sup>[1][5]</sup> This regulation is a complex process involving the recruitment of other factors such as the FUBP Interacting Repressor

(FIR) and the general transcription factor TFIIDH.[1] FUBP1's interaction with TFIIDH enhances its helicase activity, facilitating promoter clearance and robust transcriptional activation.[1] Beyond MYC, FUBP1 has been shown to regulate the transcription of other genes involved in cell cycle progression and apoptosis, such as p21.[1]

## Post-Transcriptional and Splicing Regulation

In addition to its role in transcription, FUBP1 is involved in post-transcriptional regulation and RNA splicing. It can bind to the 3' untranslated regions (UTRs) of specific mRNAs, such as those for nucleophosmin (NPM) and polycystic kidney disease 2 (PKD2), to repress their translation.[1] Furthermore, FUBP1 acts as a splicing regulator. For instance, it is a positive splicing regulatory factor for MDM2, an oncogene that targets the tumor suppressor p53 for degradation.[1]

## FUBP1 in Cancer: A Double-Edged Sword

The role of FUBP1 in cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions. Overexpression of FUBP1 is observed in a variety of malignancies, including hepatocellular carcinoma, gastric cancer, and leukemia, where it often correlates with poor prognosis.[2][4] In these contexts, FUBP1's oncogenic activity is frequently linked to its upregulation of MYC.[4] Conversely, inactivating mutations of FUBP1 are found in 15-20% of oligodendrogliomas, suggesting a tumor-suppressive role in this specific cancer type.[2][4]

## Quantitative Data on FUBP1

### FUBP1 Expression in Cancer

Cancer Type	FUBP1 mRNA Expression	FUBP1 Protein Expression	Correlation with Clinical Stage	Reference
Hepatocellular Carcinoma (LIHC)	Significantly high	No significant difference	Positive correlation (Stage I to III)	<a href="#">[2]</a> <a href="#">[4]</a>
Lung Adenocarcinoma (LUAD)	Significantly reduced	Inconsistent	High expression associated with poor OS	<a href="#">[1]</a> <a href="#">[6]</a>
Lung Squamous Cell Carcinoma (LUSC)	Significantly reduced	-	-	<a href="#">[1]</a>
Clear Cell Renal Cell Carcinoma (ccRCC)	Upregulated	Upregulated	High expression with higher tumor stage and size	<a href="#">[7]</a> <a href="#">[8]</a>
Colorectal Cancer (CRC)	Upregulated in 85% of KRAS-mutant and 25% of wild-type patients	-	Positive correlation with lymph node metastasis and clinical stage	<a href="#">[9]</a> <a href="#">[10]</a>
Pancreatic Adenocarcinoma (PAAD)	Upregulated	-	Upregulated expression associated with poor survival	<a href="#">[11]</a> <a href="#">[12]</a>
Breast Cancer, Ovarian Cancer, Colon Cancer, Uterine Corpus Endometrial Carcinoma (UCEC)	-	Stronger in tumor tissues than normal controls	-	<a href="#">[4]</a>
Astrocytoma, Oral Cancer,	Commonly upregulated	-	-	<a href="#">[1]</a> <a href="#">[6]</a>

Esophageal  
Squamous Cell  
Carcinoma  
(ESCC),  
Pancreatic  
Ductal  
Adenocarcinoma  
(PDAC)

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## Functional Assay Data

Assay	Cell Line	FUBP1 Manipulation	Result	Reference
Cell Cycle Analysis	THP-1 (AML)	shRNA knockdown	Reduced frequency of cells in S phase (p=0.02 and p=0.03)	[13]
Apoptosis Assay	THP-1 (AML)	shRNA knockdown	Increased frequency of apoptotic cells (p=0.05 and p<0.0001)	[13]
Cell Proliferation (MTS assay)	PaTu8988 (PAAD)	siRNA knockdown	Significantly inhibited proliferative ability	[11]
Cell Proliferation (MTS assay)	SW1990 (PAAD)	Overexpression	Promoted proliferation	[11]
Tumorigenicity in vivo	SW48 (CRC)	Overexpression	Larger tumor size and obvious tumorigenicity	[9]
Tumorigenicity in vivo	LoVo (CRC)	Silencing	Smaller tumors and blunted tumorigenicity	[9]

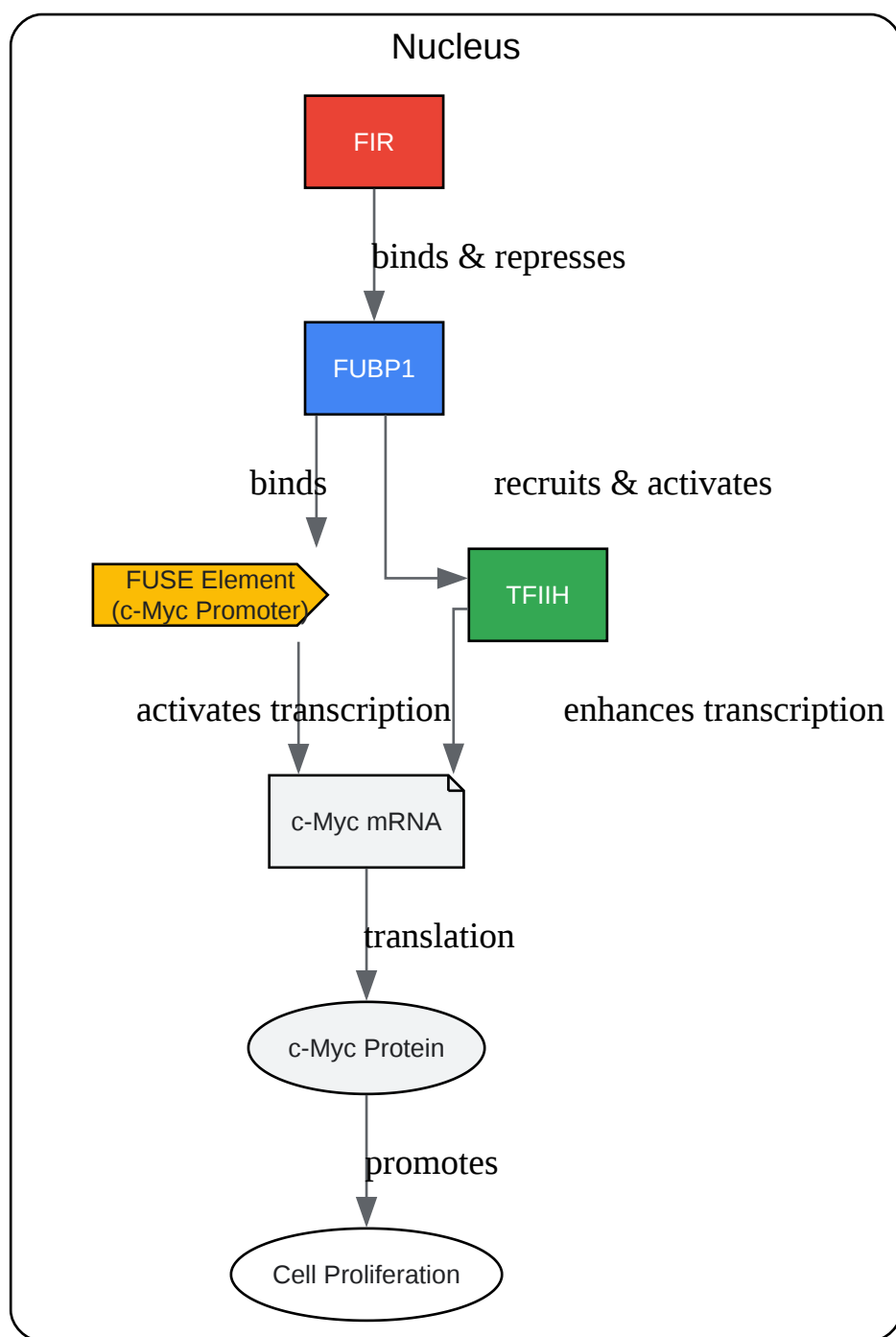
## Signaling Pathways Involving FUBP1

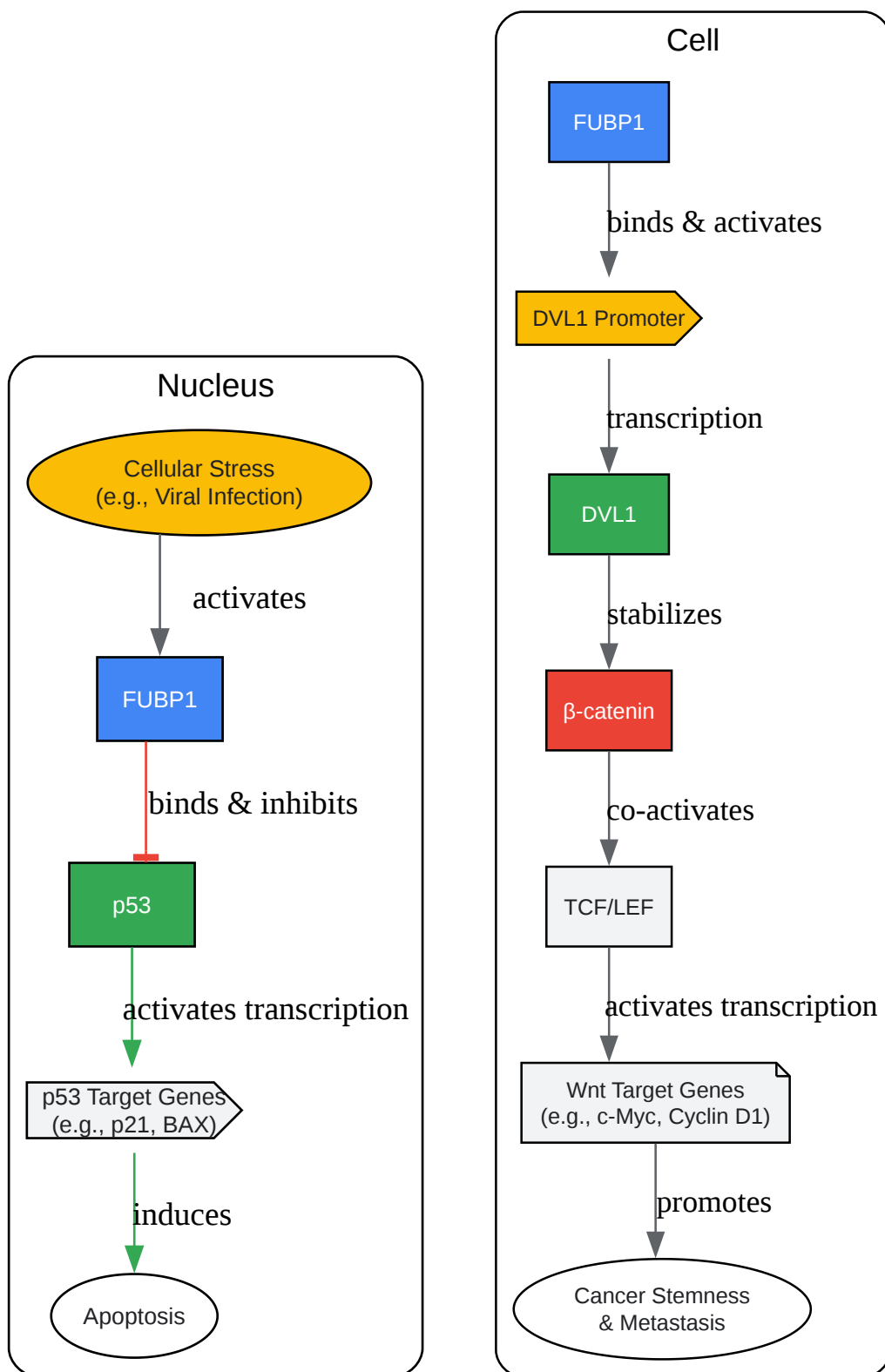
FUBP1 is a key player in several critical signaling pathways that govern cell growth, proliferation, and survival.

### FUBP1 and c-Myc Regulation

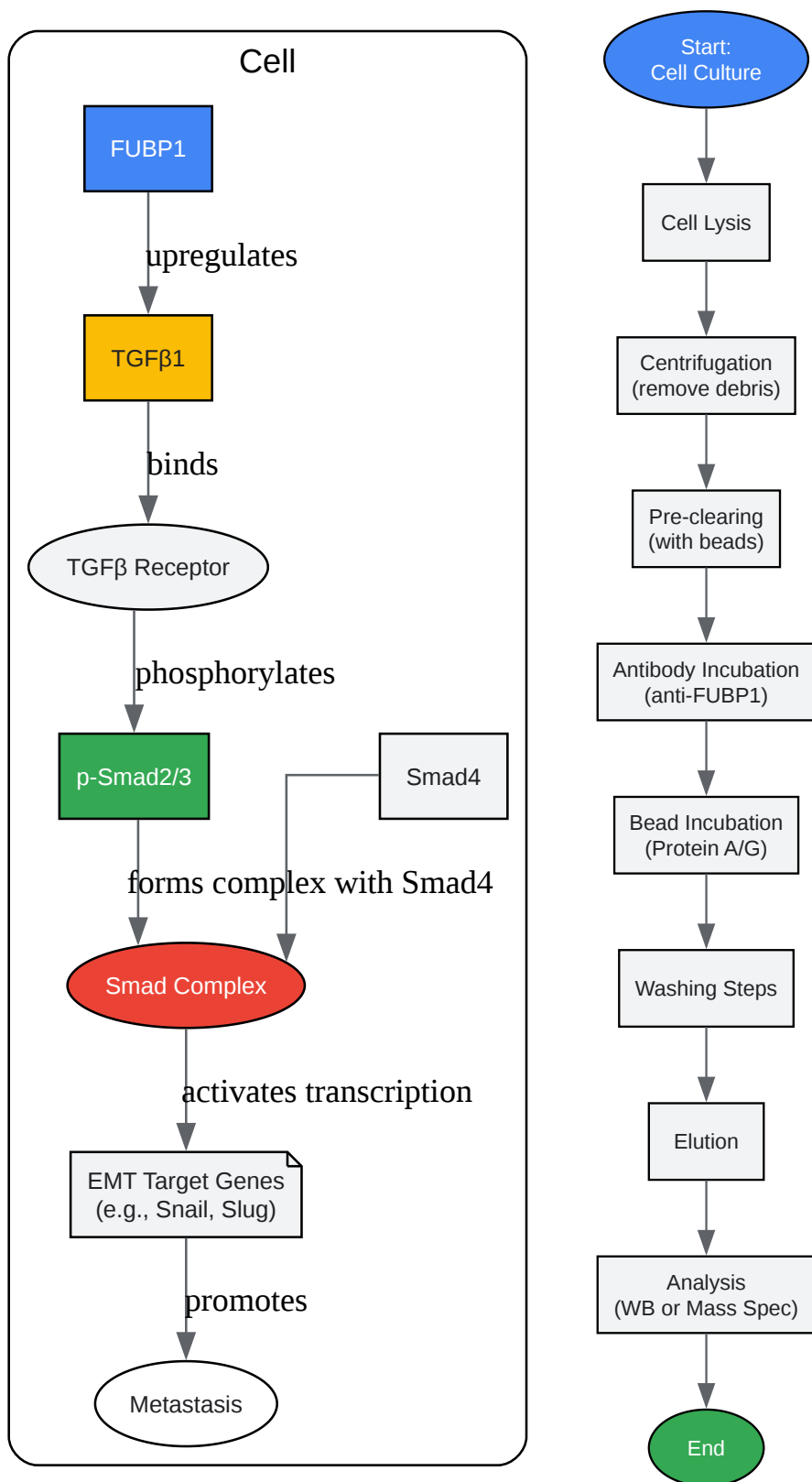
The most well-characterized pathway involving FUBP1 is its regulation of c-Myc transcription. FUBP1 binds to the FUSE sequence in the c-Myc promoter, leading to the recruitment of TFIIH

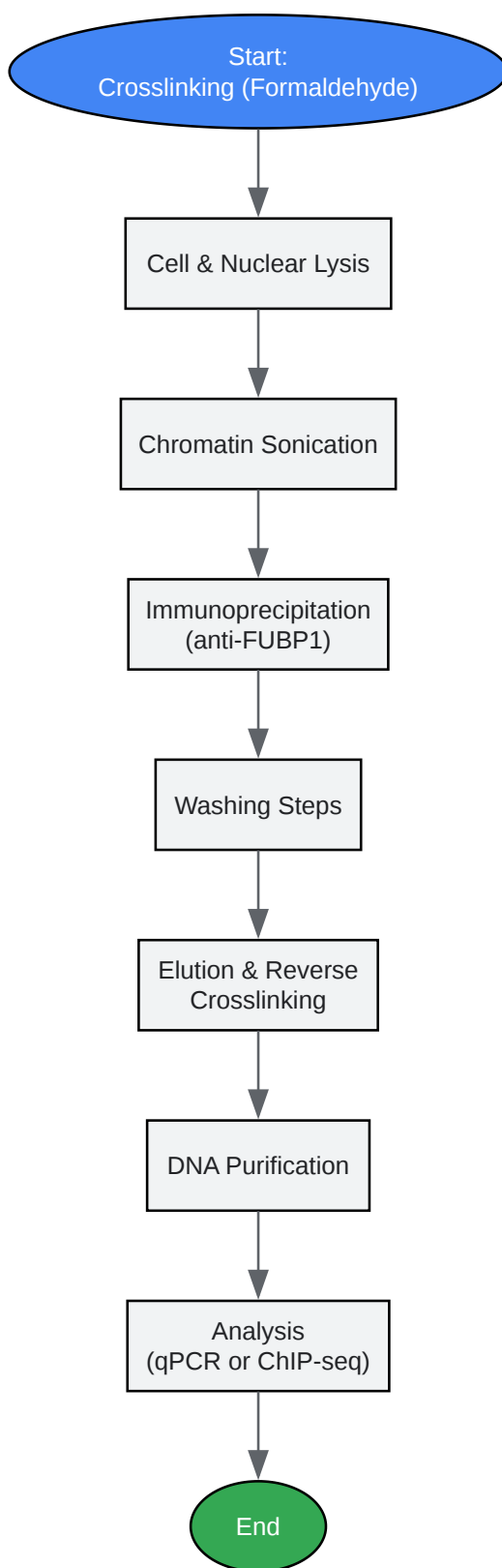
and subsequent transcriptional activation. The FUBP Interacting Repressor (FIR) can also bind to this complex, providing a mechanism for fine-tuning c-Myc expression levels.

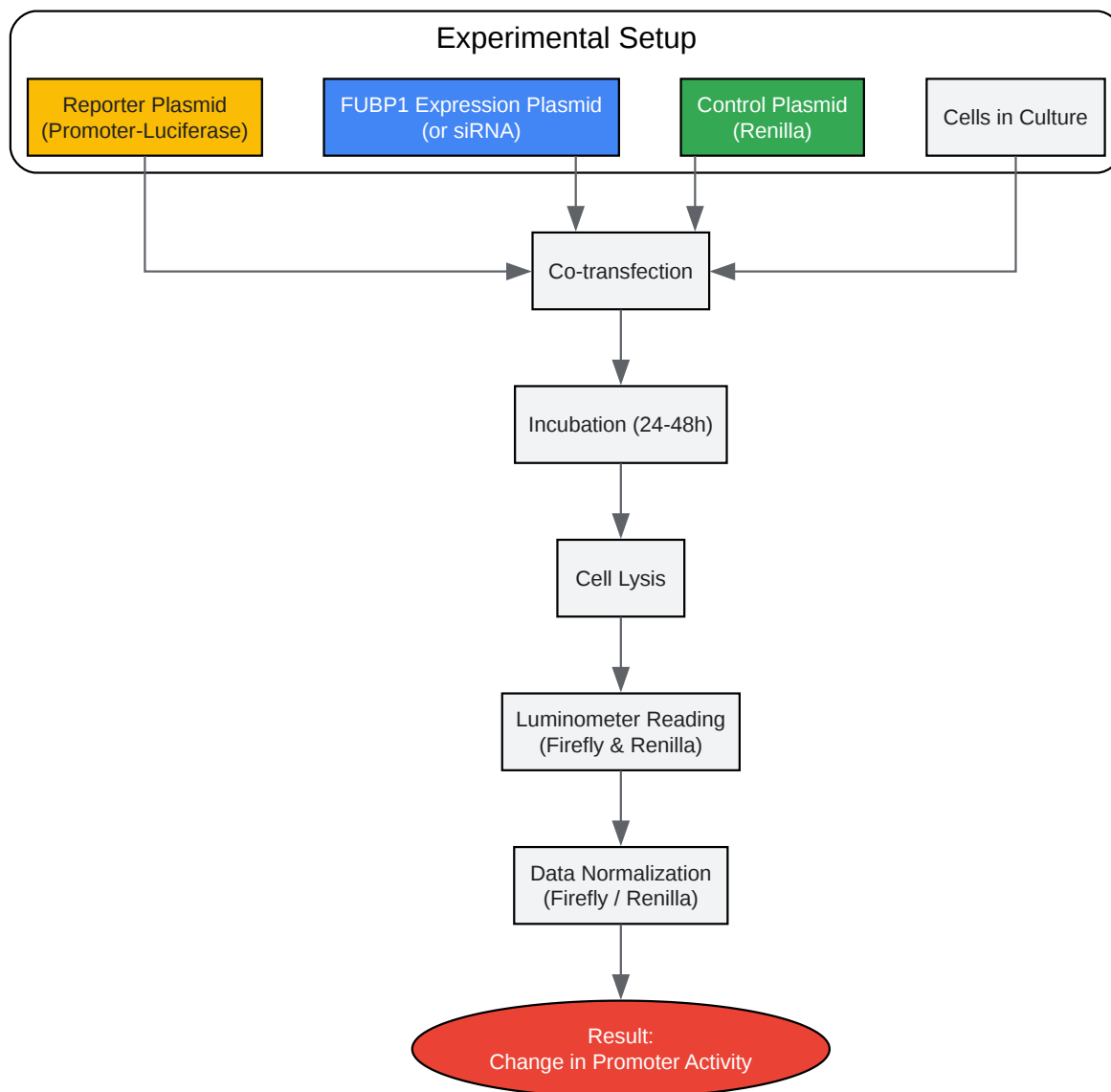












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